molecular formula C16H17N3O3 B609309 N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide CAS No. 1259296-46-2

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

Cat. No.: B609309
CAS No.: 1259296-46-2
M. Wt: 299.33
InChI Key: NNQAQGDSGCGFER-UHFFFAOYSA-N
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Description

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (CAS: 1259296-46-2) is a synthetic organic compound featuring a tetrahydroisoquinoline backbone fused with a pyrrole-carbonyl moiety and a terminal hydroxamic acid group. Its molecular formula is C₁₆H₁₇N₃O₃ (molecular weight: 311.33 g/mol), and it is typically available in purities of ≥97% (100 mg to 1 g quantities) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPI_5a involves the reaction of N-Methylpyrrole-2-carboxylic acid with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate. The detailed synthetic route and reaction conditions are as follows:

    Step 1: N-Methylpyrrole-2-carboxylic acid is reacted with thionyl chloride to form the corresponding acyl chloride.

    Step 2: The acyl chloride is then reacted with 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate in the presence of a base such as triethylamine to form the desired product, MPI_5a.

Industrial Production Methods

Industrial production methods for MPI_5a are not widely documented. the synthesis typically involves standard organic synthesis techniques and purification methods such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

MPI_5a primarily undergoes the following types of reactions:

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving MPI_5a include:

    Reagents: N-Methylpyrrole-2-carboxylic acid, 5,6,7,8-tetrahydro-1,6-naphthyridine-2-carboxylate, thionyl chloride, triethylamine.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis of reactive intermediates.

Major Products Formed

The major product formed from the reactions involving MPI_5a is the acetylated form of tubulin, which accumulates in cells due to the inhibition of histone deacetylase 6 .

Scientific Research Applications

Structural Characteristics

The compound has the following molecular formula: C16H17N3O3C_{16}H_{17}N_{3}O_{3} and a CAS number of 1259296-46-2. It incorporates a tetrahydroisoquinoline backbone and a hydroxylamine functional group, which enhances its reactivity and potential bioactivity. The presence of multiple rings and functional groups contributes to its pharmacological properties, making it suitable for various applications.

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have highlighted the compound's potential as an anticancer agent. Its structural similarity to other known anticancer compounds suggests it may inhibit specific cancer cell lines effectively. For instance, hybrid compounds derived from similar structures have shown promising results against human breast adenocarcinoma (MCF-7) cells and other cancer types .
    • A notable case study demonstrated that modifications to the pyrrole moiety significantly enhanced the compound's activity against various cancer cell lines, indicating that further structural optimization could yield even more potent derivatives .
  • Neuroprotective Effects
    • The compound's unique structure may also provide neuroprotective benefits. Research into related isoquinoline compounds has shown that they can protect neuronal cells from oxidative stress and apoptosis. This suggests that N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide might possess similar properties .
  • Enzyme Inhibition
    • The hydroxamic acid functionality present in the compound is known for its ability to inhibit metalloproteinases and other enzymes involved in disease progression. This characteristic is particularly relevant in cancer metastasis and inflammatory conditions .

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that can be optimized for yield and purity. Recent advancements in synthetic methodologies such as the Pictet-Spengler reaction have improved the efficiency of synthesizing such complex molecules .

Mechanism of Action

MPI_5a exerts its effects by selectively inhibiting histone deacetylase 6. The inhibition of histone deacetylase 6 leads to the accumulation of acetylated tubulin in cells, which disrupts the normal function of microtubules and induces apoptosis in tumor cells . The molecular targets and pathways involved in the mechanism of action of MPI_5a include:

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one (CAS: 321-07-3, molecular formula: C₁₀H₇F₃N₂O ), a pyrazolone derivative with trifluoromethyl and phenyl substituents .

Parameter N-hydroxy-2-(...)-tetrahydroisoquinoline-6-carboxamide 1-Phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one
Molecular Weight 311.33 g/mol 244.17 g/mol
Purity ≥97% ≥95%
Key Functional Groups Hydroxamic acid, pyrrole-carbonyl, tetrahydroisoquinoline Pyrazolone, trifluoromethyl, phenyl
Available Quantities 100 mg, 250 mg, 1 g 1 g, 5 g, 25 g

Key Observations:

  • Structural Complexity: The tetrahydroisoquinoline derivative has a more complex polycyclic structure compared to the pyrazolone analogue, which may influence solubility and bioavailability.
  • Functional Groups : The hydroxamic acid group in the target compound could enable metal coordination or histone deacetylase (HDAC) inhibition, whereas the pyrazolone’s ketone and trifluoromethyl groups may enhance metabolic stability or electrophilicity .
  • Commercial Availability : The pyrazolone derivative is available in larger quantities (up to 25 g), suggesting broader industrial or research applications.

Limitations of Direct Comparisons

Other compounds listed in (e.g., ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate, CAS: 956393-53-6) share partial structural motifs (e.g., carbonyl groups) but lack the tetrahydroisoquinoline or hydroxamic acid moieties critical for functional analogy .

Biological Activity

N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (commonly referred to as N-hydroxy-THIQ ) is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. The compound features a unique structural configuration that includes a tetrahydroisoquinoline backbone and a hydroxylamine functional group, which are often associated with enhanced reactivity and bioactivity.

  • Chemical Formula : C16H17N3O3
  • CAS Number : 1259296-46-2
  • Molecular Weight : 299.32 g/mol

Structural Significance

The molecular structure of N-hydroxy-THIQ consists of multiple rings and functional groups, which contribute to its pharmacological properties. The presence of the hydroxylamine group is particularly noteworthy as it enhances the compound's reactivity and potential interactions with biological targets.

Biological Activity

N-hydroxy-THIQ exhibits several notable biological activities:

1. Histone Deacetylase Inhibition

N-hydroxy-THIQ has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC6. Inhibition of HDACs is crucial for the regulation of gene expression and has implications in cancer therapy. For instance, studies have shown that structural modifications on the pyrrole moiety can significantly enhance HDAC inhibitory activity, with IC50 values indicating strong potency in various analogs .

2. Anticancer Activity

The compound demonstrates promising anticancer properties through its action on epigenetic modulators. Research indicates that N-hydroxy-THIQ can induce apoptosis in cancer cells by altering histone acetylation patterns, thereby influencing gene expression related to cell cycle regulation and apoptosis .

3. Neuroprotective Effects

The tetrahydroisoquinoline structure is known for its neuroprotective effects. Compounds similar to N-hydroxy-THIQ have been studied for their ability to protect neuronal cells from oxidative stress and neurodegeneration. This suggests potential applications in treating neurodegenerative diseases.

4. Antimicrobial Properties

Preliminary studies suggest that N-hydroxy-THIQ may exhibit antimicrobial activity against various pathogens. Its unique structural features could enhance its efficacy against resistant strains of bacteria.

Comparative Analysis with Similar Compounds

To better understand the unique properties of N-hydroxy-THIQ, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
1-HydroxyisoquinolineHydroxyl group on isoquinolineKnown for neuroprotective effects
6-HydroxytetrahydroisoquinolineHydroxyl group at position 6Exhibits antioxidant activity
N-HydroxyureaContains hydroxamic acid functionalityUsed in cancer therapy as an antimetabolite

N-hydroxy-THIQ’s combination of both tetrahydroisoquinoline and pyrrole moieties along with the hydroxamic acid group provides a distinct profile that may not be present in other similar compounds.

Study on HDAC Inhibition

In a study focused on the structure-activity relationship (SAR) of N-hydroxy derivatives, it was found that specific substitutions on the pyrrole ring significantly influenced HDAC inhibitory activity. The unsubstituted ethene chain was identified as optimal for achieving high potency, with IC50 values demonstrating substantial improvements over parent compounds .

Anticancer Mechanisms

Research conducted on various cancer cell lines revealed that N-hydroxy-THIQ induces cell cycle arrest and apoptosis through mechanisms involving upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins. This dual action underscores its potential as an effective therapeutic agent in oncology .

Neuroprotection Studies

In vitro studies have shown that N-hydroxy-THIQ can reduce oxidative stress markers in neuronal cells subjected to neurotoxic agents. This suggests a protective mechanism that could be harnessed for therapeutic applications in neurodegenerative diseases like Alzheimer's or Parkinson's disease .

Q & A

Q. Basic: What experimental design strategies are recommended for optimizing the synthetic route of this compound?

Answer:
A factorial Design of Experiments (DOE) approach is critical to minimize trial-and-error synthesis steps. Key parameters to optimize include reaction temperature, solvent polarity, and catalyst loading. For example, and highlight the use of NMR (e.g., δ 11.55 ppm for NH groups) and LCMS (e.g., ESIMS m/z 392.2) to validate intermediates and final product purity . DOE reduces the number of experiments by systematically varying factors and analyzing interactions, as emphasized in statistical methodologies applied in chemical technology .

Q. Basic: Which analytical techniques are essential for validating the structural integrity and purity of this compound?

Answer:

  • 1H NMR : Assign peaks to confirm substituent positions (e.g., methyl groups at δ 2.23 ppm in ) .
  • LCMS/HPLC : Quantify purity (>98% in ) and detect trace impurities .
  • X-ray crystallography : Resolve conformational ambiguities (refer to methods in , such as COLLECT and Otwinowski & Minor’s crystallographic protocols) .

Q. Advanced: How can computational methods enhance reaction design for derivatives of this compound?

Answer:
Integrate quantum chemical calculations (e.g., reaction path searches) with experimental data to predict feasible reaction pathways. describes ICReDD’s approach, where computational models narrow optimal conditions (e.g., solvent selection, transition-state analysis) before lab validation. This reduces development time and guides functionalization of the tetrahydroisoquinoline core .

Q. Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

  • Statistical meta-analysis : Combine datasets to identify confounding variables (e.g., assay conditions, cell lines).
  • DOE replication : Redesign experiments to isolate variables (e.g., pH, temperature) using methodologies from .
  • Cross-validation : Compare results with structurally analogous compounds (e.g., pyrazole derivatives in ) to assess structure-activity relationships (SAR) .

Q. Basic: What are the critical steps for ensuring reproducibility in multi-step synthesis?

Answer:

  • Intermediate characterization : Validate each step via LCMS and NMR (e.g., 35% yield in requires strict monitoring) .
  • Protocol standardization : Document solvent drying, inert atmosphere conditions, and catalyst activation.
  • Reference controls : Use known compounds (e.g., tert-butyl esters in ) to calibrate instrumentation .

Q. Advanced: What reactor design considerations are critical for scaling up synthesis while maintaining enantiomeric purity?

Answer:

  • Continuous flow systems : Minimize side reactions via precise residence time control, as suggested in membrane separation technologies ( , RDF2050104) .
  • In-situ monitoring : Implement PAT (Process Analytical Technology) tools (e.g., inline FTIR) to track reaction progress.
  • Chiral catalyst immobilization : Use supported catalysts to enhance recyclability and reduce racemization, referencing CRDC subclass RDF2050112 on reactor design .

Q. Advanced: How can conformational analysis improve the design of bioisosteres for this compound?

Answer:

  • Molecular dynamics simulations : Predict binding poses of the pyrrole-carbonyl moiety with target proteins.
  • X-ray/NMR comparisons : Resolve discrepancies between solid-state (crystal) and solution-phase conformations (e.g., ’s crystallographic references) .
  • Bioisostere substitution : Replace the tetrahydroisoquinoline core with bicyclic systems (e.g., pyridopyrrolo-quinoxaline in ) while maintaining pharmacophore geometry .

Q. Basic: What training resources are available for mastering experimental design in chemical biology?

Answer:

  • Coursework : Enroll in programs like CHEM/IBiS 416 Practical Training in Chemical Biology Methods & Experimental Design ( ), covering DOE and assay development .
  • Workshops : Participate in ICReDD-led workshops on integrating computation and experimentation ( ) .

Q. Advanced: How to validate the specificity of analytical methods for detecting degradation products?

Answer:

  • Forced degradation studies : Expose the compound to heat, light, and pH extremes, then use HPLC-MS/MS to identify byproducts (e.g., ’s 97.24% purity threshold) .
  • Cross-validation : Compare results with orthogonal methods (e.g., CE-MS vs. LCMS) to confirm specificity.

Q. Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process robustness testing : Use CRDC subclass RDF2050108 (process control) to model variability sources (e.g., mixing efficiency, reagent stoichiometry) .
  • Quality-by-Design (QbD) : Define a design space for critical parameters (e.g., temperature ±2°C, solvent ratio ±5%) via DOE .

Properties

IUPAC Name

N-hydroxy-2-(1-methylpyrrole-2-carbonyl)-3,4-dihydro-1H-isoquinoline-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-18-7-2-3-14(18)16(21)19-8-6-11-9-12(15(20)17-22)4-5-13(11)10-19/h2-5,7,9,22H,6,8,10H2,1H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNQAQGDSGCGFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(=O)N2CCC3=C(C2)C=CC(=C3)C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate in a vial was dissolved in MeOH (1 mL) and hydroxylamine potassium salt (0.682 mL, 1.2 mmol; 1.76 M in MeOH) was added. The solution was shaken at rt for 2 h before acetic acid (0.0682 mL, 1.2 mmol) was added to neutralize the reaction. The solvent was then completely evaporated and to the residue was added DMSO (1.2 mL). After filtration, the solution was purified by prep-HPLC to yield N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide (0.0073 g, 16.2%). LC-MS: (AA) ES+ 301; 1H NMR (Methanol-d4, 400 MHz) δ 7.87 (d, J=8.0 Hz, 1H), 7.72 (d, J=8.0 Hz, 1H), 6.86 (t, J=1.8 Hz, 1H), 6.52 (dd, J=3.8, 1.5 Hz, 1H), 6.12 (dd, J=3.8, 2.5 Hz, 1H), 4.96 (s, 2H), 4.07 (t, J=5.8 Hz, 2H), 3.74 (s, 3H), 3.11 (t, J=6.0 Hz, 2H).
Name
Methyl 2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
hydroxylamine potassium salt
Quantity
0.682 mL
Type
reactant
Reaction Step Two
Quantity
0.0682 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 2
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 3
Reactant of Route 3
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 4
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 5
Reactant of Route 5
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
Reactant of Route 6
N-hydroxy-2-(1-methyl-1H-pyrrole-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide

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